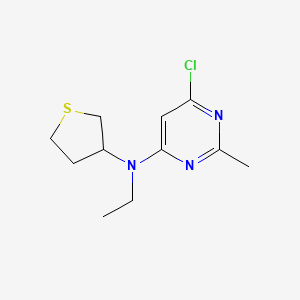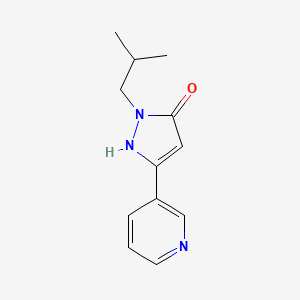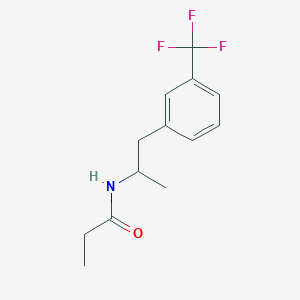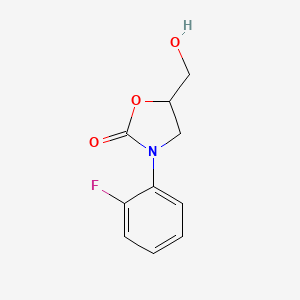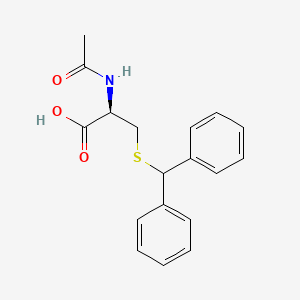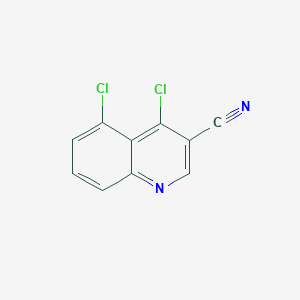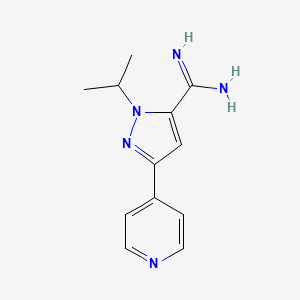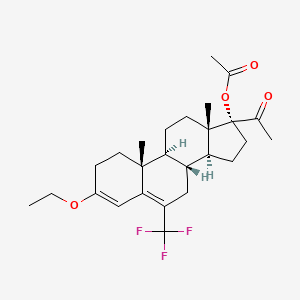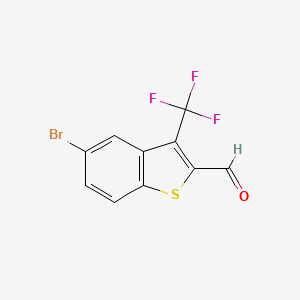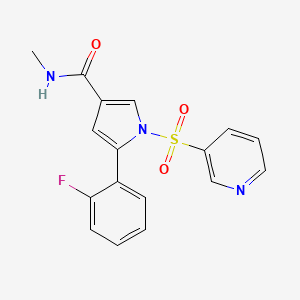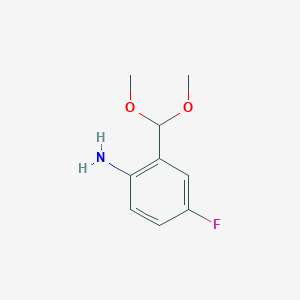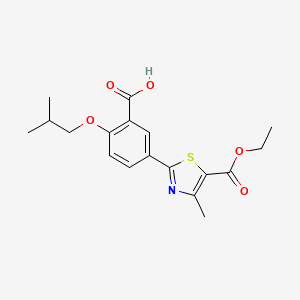
5-(5-(Ethoxycarbonyl)-4-methylthiazol-2-yl)-2-isobutoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-(Ethoxycarbonyl)-4-methylthiazol-2-yl)-2-isobutoxybenzoic acid is a complex organic compound that features a thiazole ring, an ethoxycarbonyl group, and an isobutoxybenzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(Ethoxycarbonyl)-4-methylthiazol-2-yl)-2-isobutoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the ethoxycarbonyl group. The final step involves the coupling of the thiazole derivative with 2-isobutoxybenzoic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
5-(5-(Ethoxycarbonyl)-4-methylthiazol-2-yl)-2-isobutoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
5-(5-(Ethoxycarbonyl)-4-methylthiazol-2-yl)-2-isobutoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 5-(5-(Ethoxycarbonyl)-4-methylthiazol-2-yl)-2-isobutoxybenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
5-(Ethoxycarbonyl)-4-methylthiazole: Shares the thiazole and ethoxycarbonyl groups but lacks the isobutoxybenzoic acid moiety.
2-Isobutoxybenzoic acid: Contains the isobutoxybenzoic acid moiety but lacks the thiazole ring and ethoxycarbonyl group.
Uniqueness
5-(5-(Ethoxycarbonyl)-4-methylthiazol-2-yl)-2-isobutoxybenzoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the individual components.
属性
分子式 |
C18H21NO5S |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
5-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-2-(2-methylpropoxy)benzoic acid |
InChI |
InChI=1S/C18H21NO5S/c1-5-23-18(22)15-11(4)19-16(25-15)12-6-7-14(24-9-10(2)3)13(8-12)17(20)21/h6-8,10H,5,9H2,1-4H3,(H,20,21) |
InChI 键 |
OASPMNAZNMMXTD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


